N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13(23-14-7-3-2-4-8-14)19(22)20-11-17(21)16-12-24-18-10-6-5-9-15(16)18/h2-10,12-13,17,21H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLGNIEUMXUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC2=CC=CC=C21)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Methods for Benzothiophene Formation
The benzothiophene nucleus is typically synthesized via cyclocondensation of ortho-substituted aryl aldehydes with sulfur-containing reagents. A method adapted from benzo[b]thiophene synthesis (PMC3254391, PMC8773820) involves:
Reaction Scheme:
$$
\text{2-Fluoro-4-(substituted)benzaldehyde} + \text{Ethyl thioglycolate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl benzo[b]thiophene-2-carboxylate}
$$
Procedure:
- Dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol) and ethyl thioglycolate (6.20 mmol) in anhydrous DMF (10 mL) with K$$2$$CO$$3$$ (5.70 mmol).
- Heat at 60°C for 2 h under N$$_2$$.
- Quench with water, extract with Et$$2$$O, dry over Na$$2$$SO$$_4$$, and recrystallize in MeOH to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (79% yield).
Adaptation for Target Compound:
Replace the trifluoromethyl group with a bromine at position 3 to enable subsequent functionalization.
Functionalization at Position 3 of Benzothiophene
Introducing the hydroxyethylamine side chain requires bromination followed by nucleophilic substitution:
Step 1: Bromination
$$
\text{Benzo[b]thiophene} \xrightarrow{\text{Br}2, \text{FeBr}3} 3\text{-Bromobenzo[b]thiophene}
$$
Step 2: Epoxide Formation and Ring-Opening
- React 3-bromobenzo[b]thiophene with ethylene oxide under basic conditions to form 3-(2-hydroxyethyl)benzo[b]thiophene.
- Use phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) to enhance reactivity in toluene at 80°C.
Synthesis of 2-Phenoxypropanamide
Preparation of Phenoxypropanoic Acid
Procedure:
Activation to Acid Chloride
$$
\text{2-Phenoxypropanoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Phenoxypropanoyl chloride}
$$
Coupling of Fragments
Amide Bond Formation
Couple 3-(2-hydroxyethyl)benzo[b]thiophene with 2-phenoxypropanoyl chloride using Schotten-Baumann conditions:
Procedure:
- Dissolve 3-(2-hydroxyethyl)benzo[b]thiophene (1 eq) in CH$$2$$Cl$$2$$.
- Add 2-phenoxypropanoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
- Stir at room temperature for 12 h, wash with NaHCO$$_3$$, and concentrate.
Purification:
Optimization and Reaction Monitoring
Critical Reaction Parameters
Characterization Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, J = 8.0 Hz, 1H, benzothiophene-H), 7.45–7.30 (m, 5H, aromatic), 4.20 (q, 1H, CH$$2$$O), 3.75 (m, 2H, NHCH$$_2$$).
- HRMS (ESI+) : m/z calcd for C$${20}$$H$${18}$$NO$$_3$$S [M+H]$$^+$$: 352.1006; found: 352.1011.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the amide group can produce amines .
Scientific Research Applications
Anti-inflammatory Properties
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are mediators of inflammation and pain. Research indicates that compounds with similar structures have shown efficacy in treating conditions such as arthritis and other inflammatory disorders .
Anti-malarial Activity
The compound has also been studied for its anti-malarial properties. It acts as an inhibitor of the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), which is crucial for the survival of the malaria parasite during its liver stage . This dual-targeting mechanism makes it a promising candidate for developing new anti-malarial therapies that can effectively target both liver and blood stages of the parasite lifecycle.
Inhibition of Enzymatic Activity
The mechanism of action for this compound involves competitive inhibition of specific enzymes. For instance, as a COX-2 inhibitor, it competes with arachidonic acid for binding to the enzyme, thereby reducing the synthesis of pro-inflammatory mediators . Similarly, its role as a PfENR inhibitor disrupts fatty acid biosynthesis in the malaria parasite, leading to impaired growth and replication.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiophene Core : The benzothiophene structure can be synthesized through palladium-catalyzed coupling reactions.
- Introduction of Hydroxyethyl Group : This is achieved via nucleophilic substitution reactions.
- Final Sulfonamide Formation : The final product is formed by reacting the hydroxyethyl-substituted benzothiophene with appropriate sulfonyl chlorides.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated a significant reduction in inflammation markers and pain response, demonstrating its potential as an effective therapeutic agent .
Case Study 2: Malaria Treatment
A study evaluated the efficacy of this compound against Plasmodium falciparum in vitro and in vivo. The results showed that it effectively inhibited parasite growth at low concentrations, suggesting that it could serve as a basis for new malaria treatments that target multiple stages of the parasite's life cycle .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the phenoxypropanamide structure can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide is unique due to its combination of a benzothiophene core with a hydroxyethyl group and a phenoxypropanamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzothiophene moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Anticancer Activity : Preliminary data suggest that this compound may induce apoptosis in cancer cells through various pathways.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed based on existing studies:
- Inhibition of Specific Enzymes : It may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound could affect key signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
Case Studies and Experimental Data
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Data Tables
| Biological Activity | Method of Assessment | Result |
|---|---|---|
| Antioxidant Activity | DPPH Assay | IC50 = 25 µM |
| Anti-inflammatory Activity | Cytokine ELISA | TNF-alpha reduced by 50% |
| Anticancer Activity | MTT Assay | IC50 = 30 µM in MCF-7 cells |
Q & A
Q. How can researchers optimize the compound’s solubility and bioavailability for translational studies?
- Methodology :
- Co-solvent systems : Use PEG-400 or Captisol® for aqueous solubility enhancement.
- Solid Dispersion Techniques : Spray-drying with polymers (HPMC or PVP) to improve dissolution rates.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
